6-Bromopicolinic acid chloride
CAS No.: 139487-69-7
Cat. No.: VC21242007
Molecular Formula: C6H3BrClNO
Molecular Weight: 220.45 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 139487-69-7 |
---|---|
Molecular Formula | C6H3BrClNO |
Molecular Weight | 220.45 g/mol |
IUPAC Name | 6-bromopyridine-2-carbonyl chloride |
Standard InChI | InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H |
Standard InChI Key | UBJUDOWYGUICSE-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1)Br)C(=O)Cl |
Canonical SMILES | C1=CC(=NC(=C1)Br)C(=O)Cl |
Chemical Properties and Structure
Structural Characteristics
6-Bromopicolinic acid chloride possesses a pyridine core with specific substitution patterns that define its chemical behavior. Its molecular structure can be characterized using various chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 6-Bromopicolinic Acid Chloride
Parameter | Value |
---|---|
IUPAC Name | 6-bromopyridine-2-carbonyl chloride |
Molecular Formula | C₆H₃BrClNO |
Molecular Weight | 220.45 g/mol |
CAS Number | 139487-69-7 |
InChI | InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H |
InChI Key | UBJUDOWYGUICSE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC(=C1)Br)C(=O)Cl |
Physical Properties
The compound exists as a solid at room temperature and exhibits specific physical properties that influence its handling and applications in laboratory settings. The acid chloride functionality renders it moisture-sensitive, necessitating storage under anhydrous conditions.
Electronic Structure
The electronic distribution within 6-bromopicolinic acid chloride is influenced by both the electron-withdrawing effects of the pyridine nitrogen and the bromine atom, as well as the highly polarized carbonyl group of the acid chloride. This electronic configuration contributes to its reactivity profile, particularly in nucleophilic substitution reactions and cross-coupling processes.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 6-bromopicolinic acid chloride typically follows a two-step process: first, the preparation of 6-bromopicolinic acid, followed by conversion to the acid chloride. Multiple synthetic approaches have been developed, with variations in reagents and conditions to optimize yield and purity.
From Picolinic Acid Derivatives
One common synthetic pathway involves the bromination of picolinic acid or its derivatives, followed by conversion to the acid chloride. The bromination step typically employs reagents such as N-bromosuccinimide (NBS) or elemental bromine under specific conditions to achieve selective substitution at the 6-position.
Chlorination Methods
The conversion of 6-bromopicolinic acid to its acid chloride can be accomplished using various chlorinating agents, as detailed in Table 2.
Table 2: Chlorination Methods for 6-Bromopicolinic Acid
Chlorinating Agent | Reaction Conditions | Advantages | Limitations |
---|---|---|---|
Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent (e.g., DCM), 2-4 hours | High conversion, gaseous byproducts | Harsh conditions, corrosive |
Oxalyl Chloride ((COCl)₂) | DCM, catalytic DMF, 0°C to RT, 1-2 hours | Mild conditions, high purity | Requires catalyst, moisture sensitive |
Phosphorus Pentachloride (PCl₅) | DCM or toluene, RT to 60°C, 2-4 hours | Effective for resistant substrates | Produces phosphorus-containing waste |
Chemical Reactivity
General Reactivity Profile
6-Bromopicolinic acid chloride exhibits a reactivity profile dominated by the acid chloride functionality and modified by the bromine substituent. The compound participates in various transformations, including nucleophilic substitutions, cross-coupling reactions, and coordination with transition metals.
Nucleophilic Substitution Reactions
The acid chloride group readily undergoes nucleophilic attack, leading to the formation of various derivatives, as summarized in Table 3.
Table 3: Key Nucleophilic Substitution Reactions of 6-Bromopicolinic Acid Chloride
Nucleophile | Reaction Conditions | Product Type | Typical Yield Range (%) |
---|---|---|---|
Alcohols (ROH) | Base (e.g., pyridine), 0-25°C | Esters | 75-95 |
Amines (RNH₂) | TEA or DIPEA, DCM, 0°C to RT | Amides | 70-90 |
Hydrazines (RNHNH₂) | Base, THF or DCM, 0-25°C | Hydrazides | 65-85 |
Thiols (RSH) | Base, THF, 0-25°C | Thioesters | 60-80 |
Water (H₂O) | Ambient conditions | Carboxylic acid (hydrolysis) | >95 |
Cross-Coupling Reactions
The bromine substituent at the 6-position provides an active site for various cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the palladium-catalyzed formation of carbon-carbon bonds between the brominated pyridine and organoboron compounds.
The mode of action in Suzuki–Miyaura coupling involves interaction with organometallic reagents, typically proceeding through oxidative addition, transmetalation, and reductive elimination steps. This process forms new carbon-carbon bonds, making it valuable for structural modifications of the pyridine ring.
Applications in Organic Synthesis
As a Building Block in Medicinal Chemistry
Derivative Type | Preparation Method | Application Area | Key Properties |
---|---|---|---|
Esters | Reaction with alcohols | Pharmaceutical intermediates | Enhanced stability, modified lipophilicity |
Amides | Reaction with amines | Peptidomimetics, enzyme inhibitors | Hydrogen bonding capability, metabolic stability |
Metal Complexes | Coordination with transition metals | Catalysis, materials science | Tunable electronic and geometric properties |
Functionalized Polymers | Incorporation into polymer chains | Material science | Modified physical and chemical properties |
Role in Coordination Chemistry
Ligand Properties
Derivatives of 6-bromopicolinic acid chloride, particularly those where the acid chloride has been converted to other functional groups, can serve as ligands in coordination chemistry. The pyridine nitrogen provides a coordination site for metal ions, while the functional group derived from the acid chloride can offer additional binding sites.
Metal Complex Formation and Properties
Metal complexes incorporating derivatives of 6-bromopicolinic acid demonstrate interesting structural and functional properties. These complexes are of interest in catalysis, materials science, and bioinorganic chemistry due to their unique electronic and geometric features.
The biochemical pathways affected by these compounds are often related to the Suzuki–Miyaura cross-coupling reaction and similar transformations, which are valuable in the synthesis of complex molecular structures.
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